molecular formula C11H16ClNO3S B500592 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide CAS No. 886123-22-4

5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide

Cat. No. B500592
CAS RN: 886123-22-4
M. Wt: 277.77g/mol
InChI Key: XJMKYOAFRRIVLR-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, also known as CEIBS, is a sulfonamide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system function. These effects make this compound a promising candidate for further research and development in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is that it has been shown to exhibit potent anti-tumor and anti-inflammatory effects in vitro, making it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, including:
1. Further investigation into the mechanism of action of this compound, in order to better understand its potential therapeutic applications.
2. Development of more potent and selective derivatives of this compound, in order to optimize its therapeutic potential.
3. Investigation of the efficacy of this compound in animal models of cancer and inflammation, in order to determine its potential for clinical use.
4. Exploration of the potential use of this compound in combination with other therapeutic agents, in order to enhance its anti-tumor and anti-inflammatory effects.
5. Investigation of the potential use of this compound in other disease states, such as neurodegenerative diseases or infectious diseases.

Synthesis Methods

The synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide involves the reaction of 5-chloro-2-nitrobenzenesulfonamide with isopropyl alcohol in the presence of a reducing agent such as iron powder. This reaction results in the formation of the desired product, which can be purified through recrystallization.

Scientific Research Applications

5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. Research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for further investigation.

properties

IUPAC Name

5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMKYOAFRRIVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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